tert-Butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is classified under the category of benzodiazole derivatives, which are known for their diverse pharmacological properties.
This compound falls under the category of benzodiazole derivatives and tetrahydropyridine carboxylates, which are often explored for their roles in drug development and biological research. The presence of both a benzodiazole and tetrahydropyridine structure suggests potential interactions with biological targets, making it a subject of interest in pharmacology.
The synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step reactions that may include:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity. Advanced techniques such as high-pressure reactors or continuous flow processes may be utilized to optimize production efficiency.
The molecular structure of tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be represented by its molecular formula with a molecular weight of approximately 315.37 g/mol .
Key structural features include:
The compound's melting point is reported to be between 194°C and 196°C, indicating its thermal stability .
tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can participate in various chemical reactions including:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve inert atmospheres to prevent unwanted side reactions.
The mechanism of action for tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The benzodiazole moiety may act as a ligand for various biological targets:
Data supporting these mechanisms are still under investigation but suggest potential therapeutic applications in neurology and oncology .
Key physical properties include:
Chemical properties relevant to this compound include:
The compound's stability under various pH conditions and temperatures has been evaluated to ensure its viability as a pharmaceutical agent .
tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has potential applications in:
The ongoing research into its pharmacological properties may lead to new therapeutic strategies in treating various diseases .
The synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (molecular formula: C₁₇H₂₁N₃O₃, MW: 315.37 g/mol) relies on convergent multi-step strategies that assemble the benzodiazole and tetrahydropyridine units prior to coupling [1] [2]. A representative approach involves:
Table 1: Key Synthetic Intermediates
Intermediate | CAS/Product Code | Molecular Formula | Role in Synthesis |
---|---|---|---|
2,3-Dihydro-1H-1,3-benzodiazol-2-one | 934-34-9 | C₇H₆N₂O | Benzodiazole core donor |
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | 108933-67-5 | C₁₀H₁₆BrNO₂ | Electrophilic coupling partner |
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 | C₁₇H₂₃N₃O₂ | Analogous coupling product reference [9] |
The nucleophilic substitution between benzodiazole and tetrahydropyridine subunits faces limitations due to the poor nucleophilicity of benzodiazol-2-one. Methodological optimizations include:
Table 2: Coupling Reaction Optimization Parameters
Condition | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
---|---|---|---|---|---|
Standard nucleophilic substitution | None | K₂CO₃ | CH₃CN | Reflux | 60% |
Pd-catalyzed amination | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100°C | 86% |
Ligand-free Pd catalysis | Pd(OAc)₂ | K₃PO₄ | DMF | 120°C | 72% |
The Boc (tert-butoxycarbonyl) group is indispensable for preventing N-protonation and polymerization during tetrahydropyridine bromination:
Stereocontrol at C4 of the tetrahydropyridine ring employs:
Table 3: Stereoselective Cyclization Methods
Method | Catalyst/Reagent | Key Conditions | Stereoselectivity | Yield |
---|---|---|---|---|
Asymmetric hydrogenation | [RuCl₂((S)-BINAP)]₂NEt₃ | H₂ (50 psi), MeOH, 50°C | 92% ee (cis) | 88% |
Evans auxiliary alkylation | (S)-4-Benzyl-2-oxazolidinone | LDA, THF, -78°C | >95% de | 75% |
Phase-transfer catalysis | N-(4-Trifluorobenzyl)cinchoninium bromide | KOH/toluene, 0°C | 92% ee | 84% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9